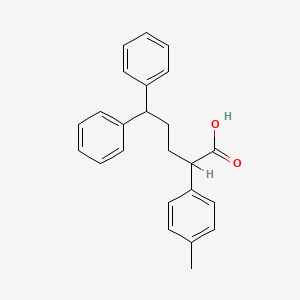
alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid is an organic compound characterized by its complex structure, which includes both phenyl and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid typically involves the use of Grignard reagents. Grignard reagents, prepared by reacting organohalides with magnesium, are added to carbonyl compounds to yield alcohols, which can then be further processed to form the desired compound . The reaction conditions often require anhydrous environments and specific temperature controls to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and halogenated compounds. These derivatives can be further utilized in different applications, depending on their chemical properties.
Applications De Recherche Scientifique
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Phenylacetic acid derivatives: These compounds share the phenylacetic acid backbone but have different substituents, resulting in different chemical behaviors and uses.
Propriétés
Numéro CAS |
75226-93-6 |
|---|---|
Formule moléculaire |
C24H24O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-5,5-diphenylpentanoic acid |
InChI |
InChI=1S/C24H24O2/c1-18-12-14-21(15-13-18)23(24(25)26)17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22-23H,16-17H2,1H3,(H,25,26) |
Clé InChI |
NIEQSZBDVRCUPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


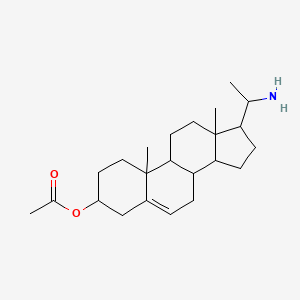
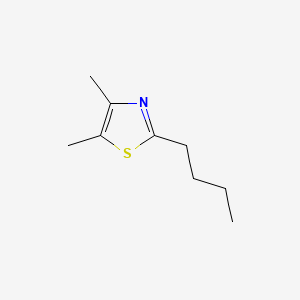
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
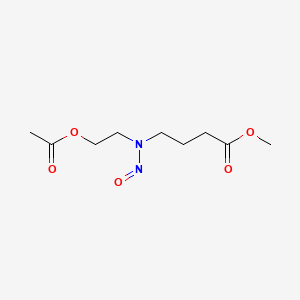
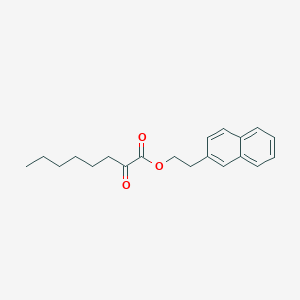

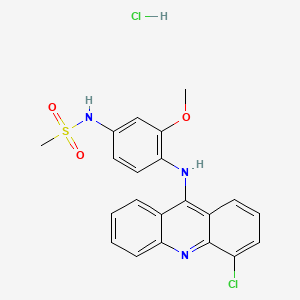


![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

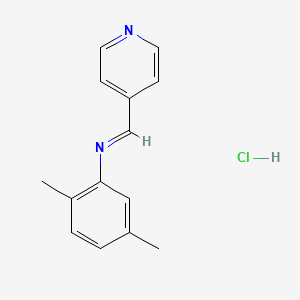
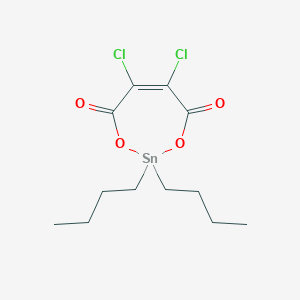
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
